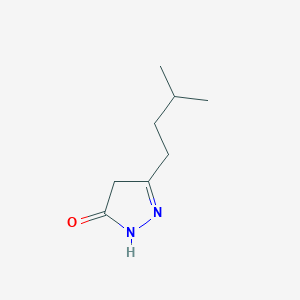

5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one

Overview

Description

5-(3-Methylbutyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C11H18N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Condensation Reactions: One common method involves the condensation of hydrazine with appropriate ketones or aldehydes under acidic or basic conditions.

Reduction Reactions: Another approach is the reduction of pyrazolone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrogenation: Catalytic hydrogenation of pyrazolone derivatives can also be employed to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and catalysts to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methylbutyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives, each with unique chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Properties

Research indicates that 5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one exhibits antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. In a study, the compound demonstrated significant free radical scavenging activity, which is essential for developing new therapeutic agents targeting conditions like neurodegenerative diseases and cancer.

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

3. Analgesic Activity

Preliminary investigations suggest that this compound may possess analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). Animal models have indicated a reduction in pain response when administered the compound, warranting further exploration into its mechanism of action.

Agrochemical Applications

1. Pesticide Development

The compound is being explored as a potential active ingredient in pesticide formulations due to its biological activity against certain pests. Studies have shown that derivatives of pyrazolone compounds can exhibit insecticidal properties, making them suitable for agricultural applications.

2. Plant Growth Regulators

Research has indicated that pyrazolone derivatives can function as plant growth regulators. They may enhance growth rates and improve yield in various crops, thus contributing to agricultural productivity.

Material Science

1. Polymer Chemistry

This compound has potential applications in polymer chemistry as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices could lead to materials with improved performance characteristics.

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may find applications in formulating coatings and adhesives. Its ability to cross-link with other materials can enhance the durability and adhesion properties of these products.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antioxidant | Significant free radical scavenging activity |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Analgesic activity | Reduces pain response in animal models | |

| Agrochemicals | Pesticide development | Exhibits insecticidal properties |

| Plant growth regulator | Enhances growth rates in crops | |

| Material Science | Polymer chemistry | Improves thermal stability and mechanical properties |

| Coatings and adhesives | Enhances durability and adhesion |

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of various pyrazolone derivatives, including this compound. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential for therapeutic use.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists evaluated the effectiveness of pyrazolone-based pesticides against common agricultural pests. The findings indicated that formulations containing this compound resulted in a marked decrease in pest populations while being environmentally benign.

Mechanism of Action

The mechanism by which 5-(3-Methylbutyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5-(3-Methylbutyl)-2,4-dihydro-3H-pyrazol-3-one is compared with other similar compounds, such as:

Pyrazolone Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

Isoamylpyrazine: This compound has a similar molecular structure but differs in its alkyl chain length and position.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Biological Activity

5-(3-Methylbutyl)-2,4-dihydro-3H-pyrazol-3-one is a derivative of pyrazolone compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula: C₈H₁₄N₂O

- Molecular Weight: 154.21 g/mol

- CAS Number: 1030419-95-4

Antimicrobial Activity

Research has demonstrated that pyrazolone derivatives exhibit significant antimicrobial properties. A study synthesized various derivatives, including this compound, and evaluated their efficacy against several bacterial strains.

Table 1: Antimicrobial Activity of Pyrazolone Derivatives

| Compound | Bacteria Tested | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| S. aureus | Good | |

| B. subtilis | Moderate | |

| C. albicans | Low |

The results indicated that the compound exhibited moderate antibacterial activity against E. coli and B. subtilis, while showing good activity against S. aureus and low activity against the fungal strain C. albicans .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain pyrazolone derivatives can induce cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| MCF-7 | 30 | |

| A549 | 28 |

The compound displayed an IC₅₀ value of 25 µM against HeLa cells, indicating significant cytotoxicity, while it showed slightly higher IC₅₀ values for MCF-7 and A549 cell lines .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as protein synthesis and DNA replication in microbial cells. The structure allows for interaction with key enzymes involved in these processes, thereby inhibiting growth and proliferation.

Case Studies

- Antibacterial Efficacy : A study conducted by Mahesh et al. synthesized several pyrazolone derivatives and tested their antibacterial properties against common pathogens. The findings revealed that this compound had a notable effect on S. aureus, suggesting its potential as a therapeutic agent for infections caused by resistant strains .

- Cytotoxicity in Cancer Research : A dissertation explored various pyrazolone derivatives' effects on cancer cell lines, highlighting that the compound could induce apoptosis in HeLa cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyrazolone derivatives typically employs cyclocondensation or Claisen-Schmidt reactions. For example, analogous compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole are synthesized via ketone-hydrazine cyclization under reflux in ethanol (70–80°C, 6–8 hours) . Ultrasound-assisted synthesis can improve yields (e.g., 47–65%) by enhancing reaction kinetics and reducing side products, as demonstrated for pyrazolone azo derivatives . Optimization involves adjusting solvent polarity, temperature, and catalyst (e.g., acetic acid for cyclization).

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Structural characterization relies on:

- NMR Spectroscopy : and NMR identify substituents and ring systems. For example, pyrazolone protons appear at δ 2.5–3.5 ppm (dihydro ring), and methyl groups at δ 1.2–1.5 ppm .

- X-ray Crystallography : Resolves stereochemistry and confirms Z/E configurations, as seen in (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 386.1232 for a related compound) .

Q. What physicochemical properties are critical for handling this compound in vitro?

Methodological Answer: Key properties include:

- Solubility : Pyrazolones are often polar; DMSO or ethanol is recommended for dissolution.

- Stability : Store at −20°C under inert gas to prevent oxidation. Stability studies under varying pH (3–9) and temperature (4–37°C) are essential for biological assays .

- Melting Point : Analogous compounds (e.g., 3-methyl-2-pyrazolin-5-one) melt at 235–237°C .

| Property | Value (Example Data) | Source |

|---|---|---|

| Molecular Weight | ~207.3 g/mol (estimated) | |

| Melting Point | 235–237°C (analog) | |

| Solubility | DMSO, ethanol |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrazolone derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 5-position to enhance antimicrobial activity, as seen in 4-hetarylpyrazoles .

- Scaffold Hybridization : Merge pyrazolone with triazole or thiadiazine moieties to improve metabolic stability, as in 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .

- Computational Modeling : Use DFT or QSAR to predict reactivity and binding affinity. For example, docking studies on TNF-α inhibitors identify key hydrophobic interactions .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolone derivatives?

Methodological Answer:

- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., MIC for antimicrobials via broth dilution ).

- Metabolic Profiling : Use HPLC-MS to identify degradation products that may alter efficacy .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., COX-2) via fluorescence polarization and SPR assays .

Q. What advanced techniques can elucidate the compound’s reactivity in catalytic or photochemical applications?

Methodological Answer:

- Time-Resolved Spectroscopy : Track transient intermediates in UV-induced reactions .

- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials (e.g., pyrazolone oxidation at +0.8 V vs. Ag/AgCl) .

- Synchrotron XRD : Resolve charge-density maps for electron-deficient sites prone to nucleophilic attack .

Properties

IUPAC Name |

3-(3-methylbutyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6(2)3-4-7-5-8(11)10-9-7/h6H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKIDYYMSITXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.